Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C16H22F2N2O2 and its molecular weight is 312.35 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound has been synthesized through various chemical reactions that often involve condensation reactions, showcasing the compound's relevance in organic synthesis. One study detailed the synthesis and characterization of a closely related compound, emphasizing the use of spectroscopic methods (LCMS, NMR, IR) and single crystal X-ray diffraction for structural confirmation. This research highlighted the compound's crystallization in the monoclinic crystal system and its molecular architecture facilitated by weak intermolecular interactions (C. Sanjeevarayappa et al., 2015).
Another study reported on the synthesis of a sterically congested piperazine derivative, emphasizing the compound's synthetic utility and its potential as a pharmacologically useful core (Ashwini Gumireddy et al., 2021).
Biological Evaluation
Some derivatives of the compound have been evaluated for biological activities, such as antibacterial and anthelmintic properties. For instance, derivatives were synthesized, characterized, and their biological activities against various microorganisms were assessed, showing moderate activity in some cases (B. Kulkarni et al., 2016).
Anticorrosive Properties
Research has also explored the compound's utility beyond the biological scope, such as its application in corrosion inhibition. One study examined the anticorrosive behavior of a novel derivative for carbon steel in a corrosive medium, demonstrating significant inhibition efficiency (B. Praveen et al., 2021).
Molecular Structure Analysis
Further studies have concentrated on understanding the molecular and crystal structure of related compounds, which is crucial for their potential application in designing new materials or drugs. For instance, the molecular structure of certain derivatives was elucidated using single crystal X-ray analysis, providing insights into their geometrical configuration and intermolecular interactions (S. Anthal et al., 2018).
Mechanism of Action
Target of Action
It is known that piperazine derivatives can interact with a wide range of biological targets due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
The presence of the piperazine ring and the difluorophenyl group could potentially allow for interactions with various biological targets .
Result of Action
It is known that piperazine derivatives can exhibit a wide spectrum of biological activities .
Properties
IUPAC Name |
tert-butyl 4-[(3,4-difluorophenyl)methyl]piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F2N2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-13(17)14(18)10-12/h4-5,10H,6-9,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDADZUJGSXUQSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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